N-(azepane-1-carbothioyl)-4-chloro-3-nitro-benzamide
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Overview
Description
N-(azepane-1-carbothioyl)-4-chloro-3-nitro-benzamide: is a chemical compound with a unique structure that includes an azepane ring, a carbothioyl group, and a benzamide moiety substituted with a chlorine and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(azepane-1-carbothioyl)-4-chloro-3-nitro-benzamide typically involves the reaction of 4-chloro-3-nitrobenzoic acid with azepane-1-carbothioamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(azepane-1-carbothioyl)-4-chloro-3-nitro-benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Oxidation: The sulfur atom in the carbothioyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, methanol.
Oxidation: Hydrogen peroxide, acetic acid.
Major Products Formed
Reduction: N-(azepane-1-carbothioyl)-4-chloro-3-amino-benzamide.
Substitution: N-(azepane-1-carbothioyl)-4-methoxy-3-nitro-benzamide.
Oxidation: this compound sulfoxide or sulfone.
Scientific Research Applications
N-(azepane-1-carbothioyl)-4-chloro-3-nitro-benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(azepane-1-carbothioyl)-4-chloro-3-nitro-benzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The azepane ring and carbothioyl group may also contribute to the compound’s activity by interacting with proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
N-(azepane-1-carbothioyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a chlorine and nitro group.
N-(azepane-1-carbothioyl)-3-nitrobenzamide: Similar structure but with the nitro group in a different position.
N-(azepane-1-carbothioyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a chlorine and nitro group.
Uniqueness
N-(azepane-1-carbothioyl)-4-chloro-3-nitro-benzamide is unique due to the presence of both a chlorine and nitro group on the benzamide moiety, which can significantly influence its reactivity and biological activity. The combination of these functional groups with the azepane ring and carbothioyl group makes this compound a valuable target for further research and development.
Properties
CAS No. |
6978-19-4 |
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Molecular Formula |
C14H16ClN3O3S |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
N-(azepane-1-carbothioyl)-4-chloro-3-nitrobenzamide |
InChI |
InChI=1S/C14H16ClN3O3S/c15-11-6-5-10(9-12(11)18(20)21)13(19)16-14(22)17-7-3-1-2-4-8-17/h5-6,9H,1-4,7-8H2,(H,16,19,22) |
InChI Key |
FJSKRZPIFGMZFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=S)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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